N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE typically involves the condensation of an aminosulfonyl compound with an isoxazole derivative under controlled conditions. The reaction is often catalyzed by specific agents to ensure high yield and purity . The process may include steps such as:
Formation of the isoxazole ring: This can be achieved by reacting hydroximinoyl chlorides with iodinated terminal alkynes.
Condensation with the sulfonamide group: The aminosulfonyl compound is reacted with the isoxazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The choice of catalysts and solvents, as well as the control of temperature and pressure, are crucial factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .
Scientific Research Applications
N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N1-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include inhibition of bacterial cell wall synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE stands out due to its unique combination of an isoxazole ring, a sulfonamide group, and an octanamide chain. This structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C18H25N3O4S |
---|---|
Molecular Weight |
379.5g/mol |
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]octanamide |
InChI |
InChI=1S/C18H25N3O4S/c1-3-4-5-6-7-8-18(22)19-15-9-11-16(12-10-15)26(23,24)21-17-13-14(2)25-20-17/h9-13H,3-8H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
ZFDOKSBOFUOSOD-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Origin of Product |
United States |
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